molecular formula C6H4F3NO2S2 B2597093 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid CAS No. 157984-53-7

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid

Cat. No.: B2597093
CAS No.: 157984-53-7
M. Wt: 243.22
InChI Key: NQXZMVCVHVUEGY-UHFFFAOYSA-N
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Description

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms. It is known for its unique chemical structure and properties, which make it a valuable compound in various fields of scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazole derivatives, such as:

Uniqueness

What sets 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid apart is its combination of the methylsulfanyl and trifluoromethyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S2/c1-13-5-2(4(11)12)3(10-14-5)6(7,8)9/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZMVCVHVUEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157984-53-7
Record name 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 5.2 g (19.2 mmol) sample of ethyl 5-methylthio-3-(trifluoromethyl)isothiazole-4-carboxylate was combined with 1.39 g (21 mmol) of 85 percent potassium hydroxide and 25 mL of 95 percent ethanol and the mixture was heated on a steam bath for 45 min and then concentrated under reduced pressure to remove the volatiles. The residue was dissolved in water and acidified with concentrated hydrochloric acid. The white precipitate that formed was collected by filtration and dissolved in a mixture of acetone and ether. The resulting solution was dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain 3.75 g (80 percent of theory) of the title compound as a white solid melting at 260°-262° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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